
5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline is a chemical compound that features a 1,2,4-triazole ring substituted with dimethyl groups and an aniline moiety. This compound is part of the broader class of 1,2,4-triazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline typically involves the cyclization of amidines with carboxylic acids, followed by subsequent reactions with hydrazines . This one-pot approach is efficient and allows for the generation of a wide range of 1,2,4-triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods would need to comply with industrial standards for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine .
Applications De Recherche Scientifique
5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can affect various biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: The parent compound, which lacks the dimethyl and aniline substitutions.
1,3,5-Trisubstituted 1,2,4-Triazoles: These compounds have different substituents on the triazole ring and can have varied biological activities.
Uniqueness
5-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)-2-methylaniline is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H14N4 |
|---|---|
Poids moléculaire |
202.26 g/mol |
Nom IUPAC |
5-(2,5-dimethyl-1,2,4-triazol-3-yl)-2-methylaniline |
InChI |
InChI=1S/C11H14N4/c1-7-4-5-9(6-10(7)12)11-13-8(2)14-15(11)3/h4-6H,12H2,1-3H3 |
Clé InChI |
YAVKOZXWACXKFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NC(=NN2C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Bromophenyl)sulfanyl]-2-methoxybenzonitrile](/img/structure/B13483646.png)
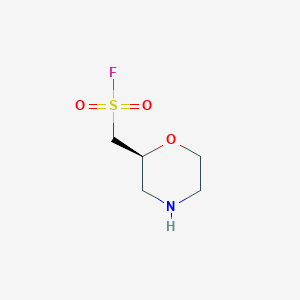

![1-(Azidomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane](/img/structure/B13483674.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)butylamino]isoindoline-1,3-dione](/img/structure/B13483675.png)
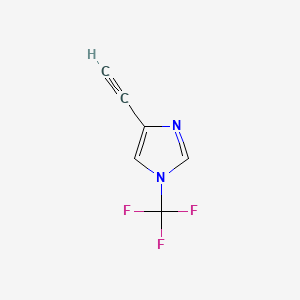
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}(oxan-4-yl)amino)pentanoic acid](/img/structure/B13483686.png)
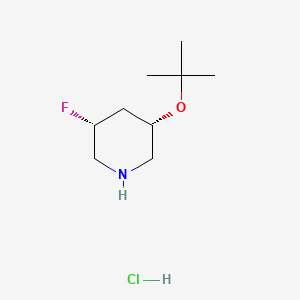

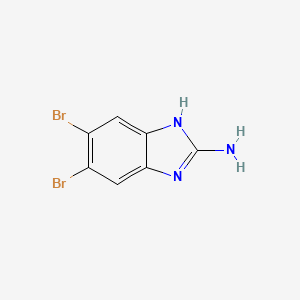

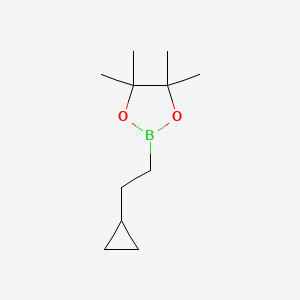
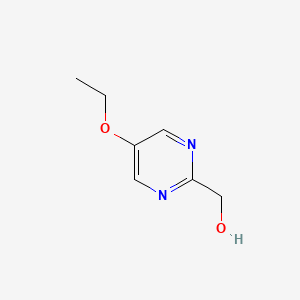
![(3E,6E)-bis({2-[(2E)-1-heptyl-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene]ethylidene})cyclohexane-1,2,4,5-tetrone](/img/structure/B13483746.png)
